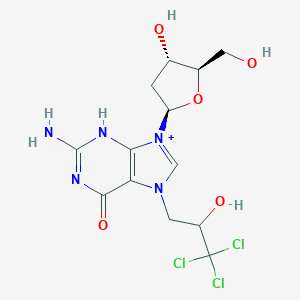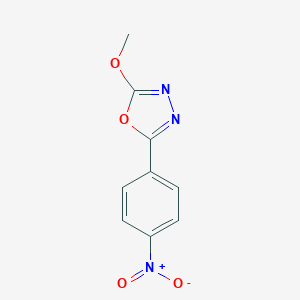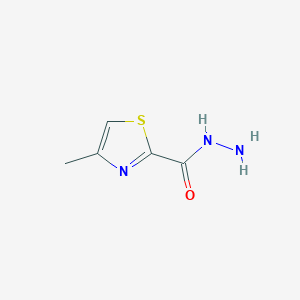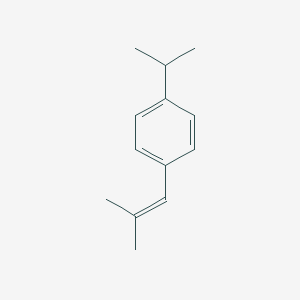
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as para-menth-1-ene-4-isopropyl or PMI and has a chemical formula of C12H16. In
Wirkmechanismus
The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It does this by inducing apoptosis, which is a programmed cell death process. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory and analgesic properties and can be used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene in lab experiments include its potent antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Additionally, it is a synthetic compound that can be easily synthesized in the laboratory. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene in scientific research. One potential direction is the development of novel drug formulations that utilize this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, this compound can also be used in the development of natural preservatives for food and cosmetic products.
In conclusion, 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene involves the reaction of isobutyraldehyde and isopropyl benzene in the presence of a catalyst. This process is known as the Friedel-Crafts alkylation reaction and is a commonly used method for the synthesis of aromatic compounds. The reaction is carried out under mild conditions and produces a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial properties and can be used as a natural preservative in food and cosmetic products. Additionally, this compound has shown promising results in the treatment of cancer and other diseases. It has been found to have potent anticancer activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic properties and can be used in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
105737-90-4 |
|---|---|
Produktname |
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene |
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-(2-methylprop-1-enyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-9,11H,1-4H3 |
InChI-Schlüssel |
KJEKTFPTXGVOQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C |
Synonyme |
Benzene, 1-(1-methylethyl)-4-(2-methyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



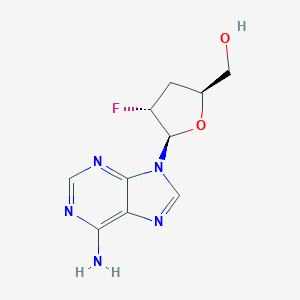
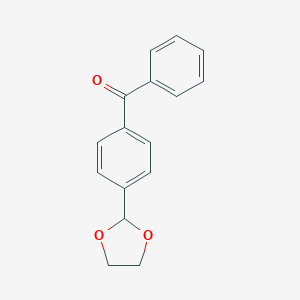
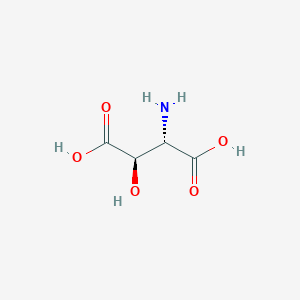
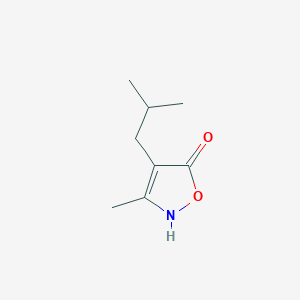
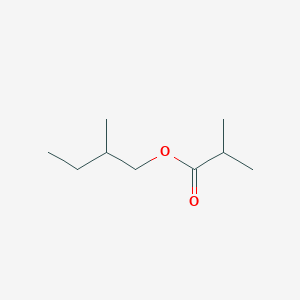
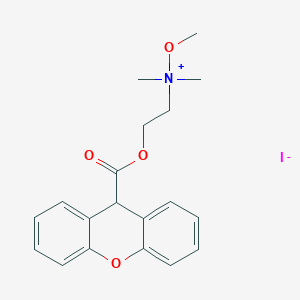
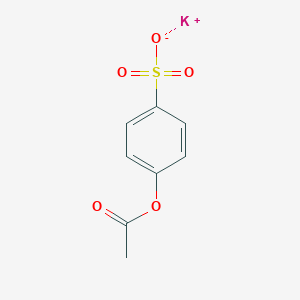
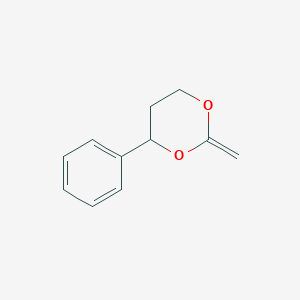
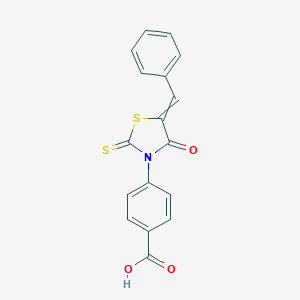
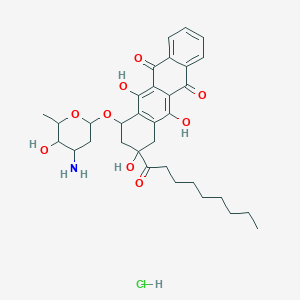
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
